molecular formula C11H24GeO2 B14379023 Ethyl 2-(triethylgermyl)propanoate CAS No. 88011-28-3

Ethyl 2-(triethylgermyl)propanoate

Cat. No.: B14379023
CAS No.: 88011-28-3
M. Wt: 260.94 g/mol
InChI Key: RZUPZFJTGGQVJM-UHFFFAOYSA-N
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Description

Ethyl 2-(triethylgermyl)propanoate is an organogermanium compound featuring a propanoate ester backbone with a triethylgermyl (-Ge(C₂H₅)₃) substituent at the 2-position. Organogermanium compounds are less common but are studied for their reactivity and stability in organic transformations .

Properties

CAS No.

88011-28-3

Molecular Formula

C11H24GeO2

Molecular Weight

260.94 g/mol

IUPAC Name

ethyl 2-triethylgermylpropanoate

InChI

InChI=1S/C11H24GeO2/c1-6-12(7-2,8-3)10(5)11(13)14-9-4/h10H,6-9H2,1-5H3

InChI Key

RZUPZFJTGGQVJM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)[Ge](CC)(CC)CC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(triethylgermyl)propanoate can be synthesized through the esterification of propanoic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction can be represented as follows:

CH3CH2COOH+CH3CH2OHCH3CH2COOCH2CH3+H2O\text{CH}_3\text{CH}_2\text{COOH} + \text{CH}_3\text{CH}_2\text{OH} \rightarrow \text{CH}_3\text{CH}_2\text{COOCH}_2\text{CH}_3 + \text{H}_2\text{O} CH3​CH2​COOH+CH3​CH2​OH→CH3​CH2​COOCH2​CH3​+H2​O

Industrial Production Methods

In an industrial setting, the production of this compound typically involves large-scale esterification processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(triethylgermyl)propanoate undergoes various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed to produce propanoic acid and ethanol.

    Reduction: Reduction reactions can convert the ester into primary alcohols.

    Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Hydrolysis: Typically performed using aqueous acid or base. Acidic hydrolysis uses hydrochloric acid, while basic hydrolysis (saponification) uses sodium hydroxide.

    Reduction: Lithium aluminum hydride (LiAlH₄) is commonly used for the reduction of esters.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

    Hydrolysis: Propanoic acid and ethanol.

    Reduction: Primary alcohols.

    Substitution: Depending on the nucleophile, different substituted esters or other organic compounds.

Scientific Research Applications

Ethyl 2-(triethylgermyl)propanoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-(triethylgermyl)propanoate involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release its constituent acids and alcohols, which can then participate in further biochemical reactions. The specific molecular targets and pathways depend on the context of its use, such as in biological systems or industrial processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Diversity and Functional Roles

Heterocyclic Substituents
  • Fenoxaprop-ethyl (Ethyl 2-(4-((6-chloro-2-benzoxazolyl)oxy)phenoxy)propanoate): A herbicide with a benzoxazolyl substituent, highlighting the role of heterocyclic groups in biological activity. The germanium group in the target compound may alter reactivity or environmental persistence .
  • Quizalofop-ethyl (Ethyl 2-(4-((6-chloro-2-quinoxalinyl)oxy)phenoxy)propanoate): Another herbicide with a quinoxalinyl group, emphasizing the importance of electron-withdrawing substituents in agrochemical efficacy. Triethylgermyl’s electron-donating nature could contrast this behavior .
Dithiobenzoate Substituents
  • Ethyl 2-[(Phenylcarbonothioyl)thio]propanoate (ETTP): A reversible addition-fragmentation chain-transfer (RAFT) polymerization agent. The dithiobenzoate group enables controlled polymer synthesis, whereas the triethylgermyl group might influence catalytic or stabilizing properties in polymerization .
Pyrazolyl Substituents
  • Ethyl 2-methyl-2-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoate: A compound with a trifluoromethylpyrazole group, likely used in agrochemicals. The triethylgermyl substituent’s bulkiness could reduce bioavailability compared to smaller heterocycles .

Analytical Techniques

  • Quantitative NMR with Ethyl Viologen: describes using ethyl viologen as an internal standard for NMR integration in pyruvate analysis. This method could be adapted for quantifying triethylgermyl-propanoate derivatives, given their distinct proton environments .

Data Tables

Table 1: Structural and Functional Comparison

Compound Name Substituent Type Key Application Molecular Formula (Example) Reference
Ethyl 2-(triethylgermyl)propanoate Organogermanium Research/Catalysis C₁₁H₂₃GeO₂ (estimated) -
Fenoxaprop-ethyl Benzoxazolyl Herbicide C₁₈H₁₆ClNO₅
Ethyl 2-[(phenylcarbonothioyl)thio]propanoate Dithiobenzoate RAFT Polymerization C₁₁H₁₄O₄S₃
Ethyl 3-(1-benzyl-4-piperidyl)propanoate Piperidyl Pharmaceutical Intermediate C₁₇H₂₅NO₂

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